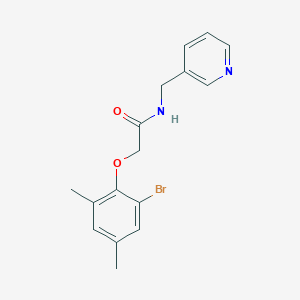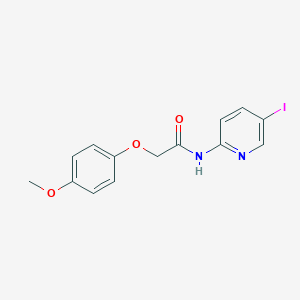![molecular formula C20H19FN4O2 B250786 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250786.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, also known as AFN-1252, is a novel antibacterial compound that has been developed for the treatment of Staphylococcus aureus infections.
Mécanisme D'action
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide targets the bacterial enzyme FabI, which is involved in the biosynthesis of fatty acids. By inhibiting this enzyme, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide disrupts the bacterial cell membrane and leads to cell death. This mechanism of action is unique compared to other antibacterial compounds, which typically target cell wall synthesis or protein synthesis.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have minimal toxicity in mammalian cells, indicating a favorable safety profile for potential clinical use. In addition, it has been shown to have a low potential for inducing resistance in bacteria, which is a major concern for many antibacterial compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide is its potent antibacterial activity against S. aureus, which is a major cause of hospital-acquired infections. However, one limitation is that it is not effective against Gram-negative bacteria, which limits its potential use in treating certain infections.
Orientations Futures
There are several potential future directions for N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide research. One direction is to investigate its potential use in combination with other antibacterial compounds to enhance its efficacy against S. aureus. Another direction is to explore its activity against other bacterial pathogens, such as Mycobacterium tuberculosis or Pseudomonas aeruginosa. Finally, further studies are needed to evaluate the safety and efficacy of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide involves a multi-step process that includes the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-cyano-2-fluorobenzamide, which is reacted with 4-(4-acetylpiperazin-1-yl)aniline to form the intermediate compound. This intermediate is then reacted with 4-bromobenzoyl chloride to form N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide.
Applications De Recherche Scientifique
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been extensively studied for its antibacterial activity against S. aureus, including both methicillin-sensitive and methicillin-resistant strains. In addition, it has also been tested against other Gram-positive bacteria, such as Streptococcus pneumoniae and Enterococcus faecalis. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have potent bactericidal activity against these bacteria, with minimal inhibitory concentrations in the low micromolar range.
Propriétés
Formule moléculaire |
C20H19FN4O2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C20H19FN4O2/c1-14(26)24-8-10-25(11-9-24)17-5-3-16(4-6-17)23-20(27)18-7-2-15(13-22)12-19(18)21/h2-7,12H,8-11H2,1H3,(H,23,27) |
Clé InChI |
UNPNJEVYKDHSOU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-3-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250703.png)
![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)







![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)